3-Cyanophenylhydrazine hydrochloride
Overview
Description
3-Cyanophenylhydrazine hydrochloride: is an organic compound with the molecular formula C7H7N3 and a molecular weight of 169.61 g/mol . It is a derivative of phenylhydrazine, characterized by the presence of a cyano group (-CN) attached to the benzene ring. This compound is typically found in the form of a light amber or faint orange powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanophenylhydrazine hydrochloride generally involves the reaction of 3-aminobenzonitrile with hydrochloric acid and sodium nitrite . The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminobenzonitrile+Hydrochloric acid+Sodium nitrite→3-Cyanophenylhydrazine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of stannous chloride dihydrate and sodium sulfite as reducing agents can also be employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like and are often employed.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
3-Cyanophenylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyanophenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as hydrolases and lipases, by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the activity of these enzymes, which is beneficial in therapeutic applications like obesity treatment.
Comparison with Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Cyanophenylhydrazine hydrochloride
- 2-Cyanophenylhydrazine hydrochloride
Comparison: 3-Cyanophenylhydrazine hydrochloride is unique due to the position of the cyano group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylhydrazine hydrochloride, the presence of the cyano group enhances its ability to participate in nucleophilic substitution reactions. Additionally, the specific positioning of the cyano group in this compound makes it more suitable for certain synthetic applications compared to its 2- and 4- counterparts .
Properties
IUPAC Name |
3-hydrazinylbenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXCKFWRROJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586209 | |
Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-99-4 | |
Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyanophenylhydrazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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